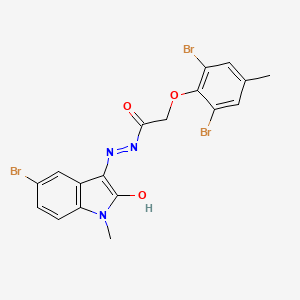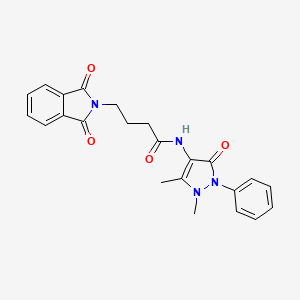![molecular formula C18H16ClN3O3 B6012691 N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B6012691.png)
N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide, commonly known as CP-690,550, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate immune responses and inflammatory processes.
作用機序
CP-690,550 selectively inhibits N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide3, which is a key mediator of cytokine signaling in immune cells. By blocking N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide3, CP-690,550 prevents the activation of downstream signaling pathways, including STATs, which are involved in the transcription of genes that regulate immune responses and inflammatory processes. This results in the suppression of cytokine production and immune cell activation, leading to the reduction of inflammation and tissue damage.
Biochemical and Physiological Effects
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in preclinical and clinical studies. It also reduces the infiltration of immune cells into inflamed tissues, leading to the suppression of inflammation and tissue damage. CP-690,550 has been shown to be well-tolerated in clinical trials, with a favorable safety profile.
実験室実験の利点と制限
CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide3, which allows for the specific inhibition of cytokine signaling in immune cells. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, CP-690,550 has some limitations, including the potential for off-target effects and the risk of immunosuppression, which may increase the risk of infections.
将来の方向性
CP-690,550 has significant potential for the treatment of various autoimmune and inflammatory diseases. Future research directions include the development of more selective N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide inhibitors with reduced off-target effects and the investigation of combination therapies with other immunomodulatory agents. The use of CP-690,550 in other disease indications, such as cancer and viral infections, is also an area of active research. Furthermore, the identification of biomarkers that can predict treatment response and the optimization of dosing regimens are important areas for future investigation.
Conclusion
CP-690,550 is a promising therapeutic agent for the treatment of various autoimmune and inflammatory diseases. Its selective inhibition of N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide3 and suppression of cytokine signaling make it an attractive target for drug development. While CP-690,550 has some limitations, its potential benefits outweigh the risks, and it remains an important area of research in the field of immunology and pharmacology.
合成法
CP-690,550 is synthesized by reacting 3-chloroaniline with 2-cyano-3-(5-morpholin-4-ylfuran-2-yl)acrylic acid in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is known to inhibit the N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide-STAT signaling pathway, which plays a crucial role in regulating immune responses and inflammatory processes. CP-690,550 has been shown to reduce disease activity and improve clinical outcomes in preclinical and clinical studies.
特性
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-2-1-3-15(11-14)21-18(23)13(12-20)10-16-4-5-17(25-16)22-6-8-24-9-7-22/h1-5,10-11H,6-9H2,(H,21,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRSDCJHGOCXPE-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6012608.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6012615.png)
![5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6012621.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6012623.png)
![2-cyclopropyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6012635.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6012637.png)
![3-{[(2-carboxy-1-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6012652.png)
![2-{1-(2-methylbenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6012653.png)

![5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6012685.png)
![3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6012697.png)
![3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one](/img/structure/B6012699.png)
![methyl 4-[(6-phenylpyrimidin-4-yl)amino]benzoate](/img/structure/B6012704.png)
